molecular formula C9H11BrClN B6208013 5-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride CAS No. 2694733-78-1

5-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B6208013
CAS No.: 2694733-78-1
M. Wt: 248.5
InChI Key:
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Description

5-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride is a compound with a unique chemical structure that has garnered significant interest from the scientific community in recent years. It has a molecular weight of 212.09 and is typically stored at 4°C . The compound is usually in liquid form .


Molecular Structure Analysis

The InChI code for 5-bromo-2-methyl-2,3-dihydro-1H-indole is 1S/C9H10BrN/c1-6-4-7-5-8 (10)2-3-9 (7)11-6/h2-3,5-6,11H,4H2,1H3 . This indicates the presence of 9 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom in the molecule .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 212.09 .

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle the compound with care, and in case of inhalation, move to fresh air and rest in a position comfortable for breathing .

Future Directions

Indole derivatives, including 5-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They are significant in natural products and drugs, and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride involves the reaction of 2-methyl-1H-indole with bromine followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2-methyl-1H-indole", "Bromine", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-methyl-1H-indole is reacted with bromine in the presence of a solvent such as acetic acid or dichloromethane to yield 5-bromo-2-methyl-1H-indole.", "Step 2: The resulting 5-bromo-2-methyl-1H-indole is then reduced with sodium borohydride in the presence of a solvent such as ethanol or methanol to yield 5-bromo-2-methyl-2,3-dihydro-1H-indole.", "Step 3: The final step involves the reaction of 5-bromo-2-methyl-2,3-dihydro-1H-indole with hydrochloric acid to yield the hydrochloride salt of the compound, 5-bromo-2-methyl-2,3-dihydro-1H-indole hydrochloride." ] }

2694733-78-1

Molecular Formula

C9H11BrClN

Molecular Weight

248.5

Purity

95

Origin of Product

United States

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